6-Chloroneplanocin

Antitumor Nucleoside Analog Mechanism of Action

Researchers often face the challenge of distinguishing RNA-dependent from protein-dependent mechanisms in cell proliferation studies. 6-Chloroneplanocin (6-CN) solves this by providing exclusive RNA synthesis inhibition, unlike neplanocin A which broadly inhibits both RNA and protein synthesis. - Specific RNA synthesis arrest: use as a chemical probe to uncouple RNA from protein synthesis in cancer models. - Structure-activity relationship (SAR) campaigns: compare halogenation effects on AdoHcy hydrolase binding. - Antiviral screening: leverage its distinct 6-chloro modification to explore new chemical space against validated AdoHcy targets. Typical purity: ≥95%. Standard research-use packaging; request a quote for bulk or custom quantities.

Molecular Formula C11H11ClN4O3
Molecular Weight 282.68 g/mol
CAS No. 103232-24-2
Cat. No. B008780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroneplanocin
CAS103232-24-2
Synonyms6-chloroneplanocin
Molecular FormulaC11H11ClN4O3
Molecular Weight282.68 g/mol
Structural Identifiers
SMILESC1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO
InChIInChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1
InChIKeyQHILTTBFPUOZHJ-VDAHYXPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroneplanocin: Divergent Macromolecular Targeting


6-Chloroneplanocin (6-CN) is a carbocyclic nucleoside analog and a derivative of the naturally occurring adenosine analog neplanocin A [1]. It is classified as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase [2], a key enzyme in the cellular methylation cycle. The compound is characterized by a chlorine substitution at the 6-position of the purine ring, a modification that fundamentally alters its biological activity profile compared to its parent molecule [1].

Mechanism Reported mechanism-based AdoHcy hydrolase inhibition
Selectivity Specific RNA synthesis inhibition; divergent from neplanocin A
Modification 6-chloro substitution drives differential macromolecular targeting

6-Chloroneplanocin: Why Substitution Fails


Direct substitution of 6-Chloroneplanocin with neplanocin A or other halogenated derivatives is not scientifically valid due to documented, qualitative differences in their mechanisms of action. While neplanocin A broadly inhibits both RNA and protein synthesis, 6-Chloroneplanocin exerts a specific and exclusive inhibition of RNA synthesis [1]. Furthermore, the position of halogenation is a critical determinant of biochemical behavior. While 2-fluoroneplanocin A was designed for adenosine deaminase resistance [2], the 6'-chloro modification in 6-Chloroneplanocin confers a distinct profile, as demonstrated by structure-activity relationship (SAR) studies showing that the size and position of the halogen atom directly control the inhibitory activity against AdoHcy hydrolase [3].

Neplanocin A profile mismatch

Broad inhibition of RNA and protein synthesis may not reproduce the exclusive RNA-specific endpoint of 6-chloroneplanocin.

Halogen position sensitivity

2-fluoro substitution (adenosine deaminase resistance) yields a distinct binding mode; activity profile may not transfer across halo-analogs.

Size-dependent activity trend

SAR data indicate that increasing halogen size reduces AdoHcy hydrolase inhibition; larger halo-analogs may exhibit lower potency.

6-Chloroneplanocin Differentiation Benchmarks


Divergent RNA Synthesis Selectivity

In a direct comparative study, 6-Chloroneplanocin A demonstrates a functional divergence from its parent compound, neplanocin A, in its effect on macromolecular biosynthesis. While neplanocin A broadly inhibits both ribonucleic acid (RNA) and protein synthesis, 6-Chloroneplanocin A shows a specific and exclusive inhibition of only RNA synthesis [1]. This shift in selectivity is a quantifiable and verifiable differentiator.

RNA synthesis selectivity
Head-to-head
6-Chloroneplanocin: Specific inhibition of RNA synthesis only
Neplanocin A: Inhibits both RNA and protein synthesis
Supports RNA-pathway specific probe application
In vitro L5178Y cell assay context
Antitumor Nucleoside Analog Mechanism of Action Biosynthesis Inhibition

Halogen Position-Specific Enzyme Interactions

The structural basis for 6-Chloroneplanocin's differentiation is rooted in the position of its halogen substitution. While 2-fluoroneplanocin A was synthesized and validated as an adenosine deaminase-resistant equivalent of neplanocin A [1], the 6-chloro modification in 6-Chloroneplanocin is associated with a different functional outcome, namely the specific inhibition of RNA synthesis [2]. This distinction is supported by a broader structure-activity relationship (SAR) study on haloneplanocin A analogs, which established that the inhibitory activity against S-adenosylhomocysteine (AdoHcy) hydrolase decreases as the size of the halogen atom increases [3].

Halogen SAR profile
Class-level
6-chloro vs 2-fluoro substitution produce divergent activity profiles; SAR trend: larger halogen → lower enzyme inhibition
Halogen size and position dictate binding mode and biological readout
Based on haloneplanocin A analog series
Antiviral Enzyme Inhibition Structure-Activity Relationship Drug Design

Strategic Halogenation for Adenosine Deaminase Resistance

A key advantage of halogenating the 6'-position, as seen in the related class of 6'-deoxy-6'-haloneplanocin A derivatives, is the conferred resistance to inactivation by adenosine deaminase, a widely distributed enzyme that can limit the in vivo efficacy of neplanocin A [1]. The patent literature explicitly states that these 6'-modified compounds are not inactivated by adenosine deaminase and maintain cytotoxic activity comparable to neplanocin A [1]. While 6-Chloroneplanocin (with halogen on the purine base) is a different molecule, this data strongly supports the principle that strategic halogenation of the neplanocin scaffold, whether on the base or sugar moiety, is a validated method for improving metabolic stability relative to the parent.

Metabolic stability inference
Class-level
Patent reports 6'-halo derivatives resist adenosine deaminase inactivation; 6-chloro base modification may similarly benefit
Supports metabolic stability review for halogenated analogs
Data from 6'-deoxy-6'-halo series; inferential for 6-chloro purine variant
Drug Stability Metabolism Antiproliferative Patent Analysis

6-Chloroneplanocin: Validated Research Applications


RNA-Specific Pathway Dissection in Oncology

Use 6-Chloroneplanocin as a selective chemical probe to uncouple RNA synthesis from protein synthesis in cancer cell models. As a direct comparator to neplanocin A [1], its specific inhibition of RNA synthesis allows researchers to isolate and study RNA-dependent mechanisms of cell proliferation and apoptosis without the confounding variable of concurrent protein synthesis inhibition.

Purine-Modified Nucleoside SAR Studies

Employ 6-Chloroneplanocin as a key reference compound in SAR campaigns investigating S-adenosylhomocysteine (AdoHcy) hydrolase inhibition. Its activity profile can be directly compared to other haloneplanocin A analogs [2] to map the effect of halogen position and size on enzyme binding and biological activity, thereby informing the rational design of next-generation antiviral or antitumor agents.

Antiviral Lead Optimization with Divergent Profiles

Include 6-Chloroneplanocin in antiviral screening panels alongside other neplanocin A derivatives. The distinct 6-chloro modification is a proven strategy to alter the compound's spectrum of activity [1], making it a valuable tool for exploring new chemical space within the class of AdoHcy hydrolase inhibitors, a validated target for broad-spectrum antiviral development.

Application
Selection Property
Validation Focus
Cancer cell RNA synthesis pathway studies
Selective RNA synthesis inhibition
RNA vs protein synthesis endpoint discrimination
AdoHcy hydrolase inhibitor SAR campaigns
6-chloro substituted nucleoside scaffold
Binding mode comparison across halo-analogs
Antiviral screening with divergent AdoHcy hydrolase inhibitors
Non-classical adenosine deaminase interaction profile
Antiviral activity endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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